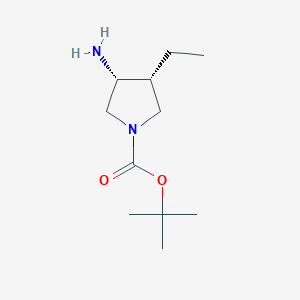

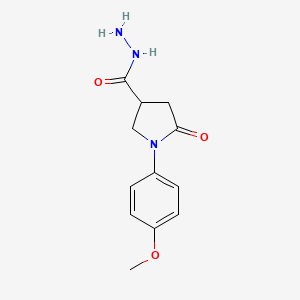

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate is a compound with a molecular weight of 230.31 . It’s stored in a refrigerator and has a physical form of oil .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the high-temperature gas-phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated using organic nitrites as sources .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, has a molecular formula of C10H20N2O3 .Chemical Reactions Analysis

The chemical reactions of butyl radical isomers have been studied. The reactions include the addition of H, CH3, or C2H5 to the butyl radicals .It’s stored at room temperature and has a physical form of oil .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been synthesized and characterized through various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis has also been employed to determine its molecular structure, which is stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Enantioselective Synthesis

- It has been used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This approach yields high chemical and optical purity of the target compound (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Ligand Synthesis

- The compound plays a role in ligand synthesis for histamine H4 receptor (H4R). Its modification and optimization led to the development of potential H4R antagonists with anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).

Metabolic Pathways

- It has been studied in the context of metabolic pathways, particularly in the metabolism of specific prostaglandin E2 agonists. This research provides insights into the oxidation of the tert-butyl moiety and the identification of various metabolites (Prakash, Wang, O’Connell, & Johnson, 2008).

Synthesis of Derivatives

- The compound has been used in the synthesis of derivatives, like 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives. This synthesis highlights the selectivity controlled by lithium coordination and steric hindrance (Nishio, Uchiyama, Kito, & Nakahira, 2011).

Asymmetric Synthesis of Amines

- It also features in the synthesis of amines. N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, are prepared for the asymmetric synthesis of a wide range of amines, demonstrating its versatility in organic synthesis (Ellman, Owens, & Tang, 2002).

Reactions with Copper

- The compound has been involved in studies on aerobic reactions with copper. These studies provide insights into the complex reactions and the formation of various compounds, contributing to the understanding of copper chemistry (Speier, Csihony, Whalen, & Pierpont, 1996).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The downstream effects of these pathways would depend on the specific reactions and the cells in which they occur.

Action Environment

The action, efficacy, and stability of Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or compounds, temperature, and more .

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUJATNIGNCUKO-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2922446.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2922448.png)

![(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2922449.png)

![3-Methyl-6-(4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)pyrimidin-4-one](/img/structure/B2922454.png)

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)

![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)